molecular formula C6H6F2N2O2 B2828086 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1052617-38-5

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2828086
CAS No.: 1052617-38-5
M. Wt: 176.123
InChI Key: AAHYTWRSQZFZCM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the use of difluoroacetic acid and propargyl alcohol as starting materials. One common method includes the following steps :

    Propargyl Alcohol Reaction: Propargyl alcohol is reacted with sodium hydroxide and chlorine bleach at low temperatures to form propynoic acid.

    Cyclization: The propynoic acid is then subjected to cyclization with methyl hydrazine in the presence of a catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For instance, the use of nanoscale titanium dioxide as a catalyst can enhance the reaction yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid include:

  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane .

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the difluoromethyl group, which enhances its chemical stability and biological activity .

Properties

IUPAC Name

5-(difluoromethyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(6(11)12)2-3(9-10)5(7)8/h2,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYTWRSQZFZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052617-38-5
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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